N-butyl-N'-phenylethanediamide
Description
N-Butyl-N'-phenylethanediamide is an ethanediamide derivative characterized by a central ethylenediamine backbone with a butyl group (-C₄H₉) on one nitrogen and a phenyl group (-C₆H₅) on the other. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the butyl chain and aromatic stability from the phenyl group.
Properties
IUPAC Name |
N-butyl-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-3-9-13-11(15)12(16)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHKKYHZHICHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-N’-phenylethanediamide can be synthesized through several methods. One common approach involves the reaction of butylamine with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-butyl-N’-phenylethanediamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency, and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: N-butyl-N’-phenylethanediamide can participate in nucleophilic substitution reactions, where the butyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ethanediamides depending on the reagents used.
Scientific Research Applications
N-butyl-N’-phenylethanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: N-butyl-N’-phenylethanediamide is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-butyl-N’-phenylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-Hydroxy-1,1-Bis(hydroxymethyl)ethyl]-N'-Phenylethanediamide (CAS 61206-72-2)
Structural Differences : This compound replaces the butyl group with a 2-hydroxy-1,1-bis(hydroxymethyl)ethyl substituent, introducing hydroxyl and hydroxymethyl groups.
Properties and Applications :
- Solubility : Enhanced polarity due to hydroxyl groups likely increases water solubility compared to the butyl analog.
- Applications: Limited to research due to discontinuation, possibly explored for hydrophilic applications. Reference:
N,N'-Diacetyl-1,4-Phenylenediamine (CAS 140-50-1)
Structural Differences : Features acetyl (-COCH₃) groups on both nitrogens of a phenylenediamine backbone instead of butyl and phenyl substituents.
Properties and Applications :
N-Butyl-N'-(3,4-Dichlorophenyl)-N-Methyl-Urea (EPA Reference ID 748962)
Structural Differences : A urea derivative with butyl and 3,4-dichlorophenyl groups. Urea’s carbonyl group replaces the ethanediamide’s amide bonds.
Properties and Applications :
- Solubility : Lower solubility in water due to the hydrophobic dichlorophenyl group.
- Stability : High stability, suitable for agricultural use.
- Applications : Registered as Neburon, a herbicide targeting broadleaf weeds.
Reference :
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituents/Functional Groups | Solubility | Stability | Applications |
|---|---|---|---|---|
| N-Butyl-N'-phenylethanediamide | Butyl, Phenyl (Ethanediamide) | Moderate | Presumed stable | Research, synthesis |
| N-[2-hydroxy...]phenylethanediamide (CAS 61206-72-2) | Hydroxy, Hydroxymethyl (Ethanediamide) | High | Discontinued | Discontinued research |
| N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1) | Acetyl (Ethanediamide) | Moderate | Stable | Lab research (non-pharma) |
| N-Butyl-N'-(3,4-dichlorophenyl)-N-methyl-urea | Butyl, Dichlorophenyl (Urea) | Low | High | Herbicide (Neburon) |
Research Findings and Key Insights
- Substituent Effects: Alkyl chains (e.g., butyl) enhance lipophilicity, favoring non-polar applications, while hydroxyl groups improve solubility for hydrophilic uses . Aromatic substituents (phenyl, dichlorophenyl) contribute to stability but may reduce biodegradability .
- Functional Group Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
